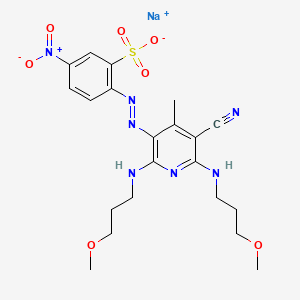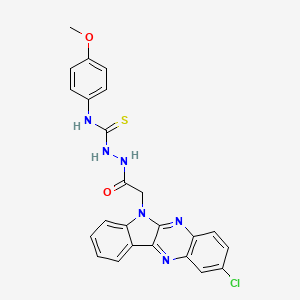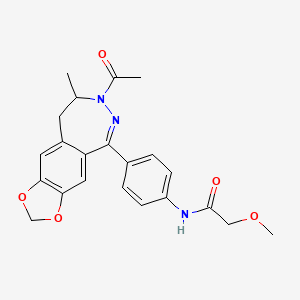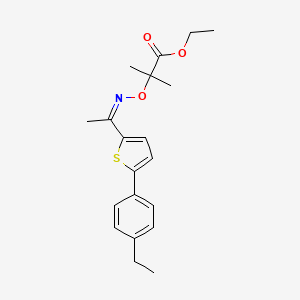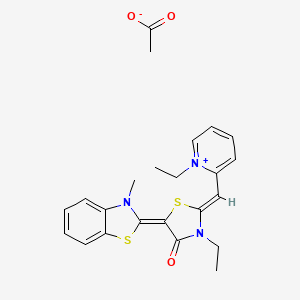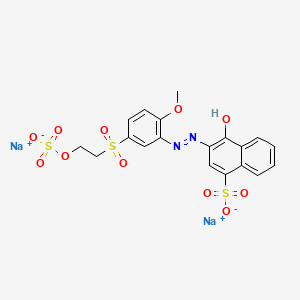
Disodium 4-hydroxy-3-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 250-525-6, also known as 2,2’-Azobis(2-methylpropionitrile), is an organic compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating the polymerization process.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Acetone Cyanohydrin with Hydrazine:
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reactant concentrations. The final product is typically purified through recrystallization to obtain a high-purity crystalline powder.
化学反応の分析
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving the generation of free radicals. The key reactions include:
-
Thermal Decomposition
Reaction: Upon heating, 2,2’-Azobis(2-methylpropionitrile) decomposes to form nitrogen gas and free radicals.
Conditions: The decomposition occurs at temperatures above 60°C.
Products: Nitrogen gas (N2) and free radicals (R•).
-
Radical Polymerization
Reaction: The free radicals generated from the decomposition of 2,2’-Azobis(2-methylpropionitrile) initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Conditions: The reaction is typically carried out at elevated temperatures in the presence of monomers.
Products: Polymers such as polystyrene, polyacrylonitrile, and polymethyl methacrylate.
Common Reagents and Conditions
Reagents: Monomers (e.g., styrene, acrylonitrile, methyl methacrylate)
Conditions: Elevated temperatures (typically above 60°C), inert atmosphere (e.g., nitrogen or argon)
Major Products
Polymers: Polystyrene, polyacrylonitrile, polymethyl methacrylate
科学的研究の応用
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry
Polymerization: Used as a radical initiator in the synthesis of various polymers.
Organic Synthesis: Employed in the synthesis of complex organic molecules through radical reactions.
-
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Drug Delivery: Investigated for its potential in controlled drug release systems.
-
Medicine
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active ingredients.
Diagnostics: Applied in the development of diagnostic reagents and assays.
-
Industry
Plastics: Essential in the production of various plastic materials.
Coatings: Used in the formulation of coatings and adhesives.
作用機序
The primary mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. These free radicals initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains. The molecular targets include the monomer molecules, and the pathways involved are radical chain reactions.
類似化合物との比較
2,2’-Azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate.
-
Benzoyl Peroxide
Similarities: Both compounds generate free radicals and are used in polymerization reactions.
Differences: Benzoyl peroxide decomposes at lower temperatures and is more sensitive to light.
-
Potassium Persulfate
Similarities: Both compounds are used as radical initiators in polymerization.
Differences: Potassium persulfate is water-soluble and typically used in aqueous polymerization systems.
List of Similar Compounds
- Benzoyl Peroxide
- Potassium Persulfate
- Azobisisobutyronitrile (AIBN)
特性
CAS番号 |
31237-02-2 |
|---|---|
分子式 |
C19H16N2Na2O11S3 |
分子量 |
590.5 g/mol |
IUPAC名 |
disodium;4-hydroxy-3-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H18N2O11S3.2Na/c1-31-17-7-6-12(33(23,24)9-8-32-35(28,29)30)10-15(17)20-21-16-11-18(34(25,26)27)13-4-2-3-5-14(13)19(16)22;;/h2-7,10-11,22H,8-9H2,1H3,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChIキー |
UKICZMCNHZQNQO-UHFFFAOYSA-L |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)[O-])N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




